molecular formula C20H23F2NO3 B6006189 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine

3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine

Cat. No. B6006189
M. Wt: 363.4 g/mol
InChI Key: DUHQXLRMPZBXLC-UHFFFAOYSA-N
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Description

3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine, also known as DF-MF-3, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various cellular pathways. For example, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been found to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. This compound has also been found to exhibit potent biological activities at low concentrations, which makes it a promising compound for further research. However, this compound has some limitations. For example, its solubility in water is limited, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an antimicrobial agent against various bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new derivatives of this compound with improved solubility and potency could be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of scientific research. Its promising biological activities make it a promising compound for further investigation. In this paper, we have discussed the synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been reported in the literature. It involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenylacetonitrile with ethylmagnesium bromide to form 2-(2,4-difluorophenyl)ethylamine. This intermediate is then reacted with 5-(methoxymethyl)-2-furoyl chloride to form the final product this compound.

Scientific Research Applications

3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been found to exhibit promising biological activities, which make it an interesting compound for scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been found to exhibit potent antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2NO3/c1-25-13-17-8-9-19(26-17)20(24)23-10-2-3-14(12-23)4-5-15-6-7-16(21)11-18(15)22/h6-9,11,14H,2-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQXLRMPZBXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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